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Introduction

Crelosidenib, also known as LY3410738, is a potent, selective, and orally bioavailable
covalent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] Mutations in IDH1,
particularly at the R132 residue, are found in various cancers, including acute myeloid
leukemia (AML), glioma, and cholangiocarcinoma. These mutations lead to the neomorphic
production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a key role in
oncogenesis by inducing a block in cellular differentiation.[2][3] Crelosidenib selectively
inhibits this mutant IDH1 activity, leading to a reduction in 2-HG levels, induction of cell
differentiation, and inhibition of tumor cell proliferation.[2] Notably, Crelosidenib has the ability
to cross the blood-brain barrier, making it a promising agent for brain tumors like glioma. This
document provides detailed application notes and protocols for the dosing and administration
of Crelosidenib in various mouse models based on available preclinical data.

Mechanism of Action

Mutant IDH1 enzymes gain the ability to convert a-ketoglutarate (a-KG) to 2-hydroxyglutarate
(2-HG). The accumulation of 2-HG competitively inhibits a-KG-dependent dioxygenases,
including histone and DNA demethylases, leading to a hypermethylated state and a
subsequent blockage of cellular differentiation, which contributes to tumorigenesis.
Crelosidenib covalently binds to a cysteine residue in an allosteric pocket of the mutant IDH1
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enzyme, inactivating it and thereby reducing 2-HG levels.[2] This restores normal cellular
differentiation and inhibits the proliferation of cancer cells.
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Caption: Mechanism of action of Crelosidenib in mutant IDH1 cancer.
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Experimental Protocols

General Preparation of Crelosidenib for Oral
Administration

Note: The exact vehicle formulation for preclinical studies with Crelosidenib is not consistently
reported in publicly available literature. A common vehicle for oral gavage of hydrophobic
compounds is a suspension in a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile
water. It is highly recommended to perform small-scale formulation trials to determine the
optimal vehicle for your specific experimental needs.

Materials:

e Crelosidenib (LY3410738) powder

e 0.5% (w/v) Methylcellulose

e 0.2% (v/v) Tween 80

o Sterile, purified water

» Mortar and pestle or homogenizer

e Magnetic stirrer and stir bar

 Sterile tubes for storage

Procedure:

» Calculate the required amount of Crelosidenib and vehicle for the planned experiment.

o Prepare the vehicle by dissolving methylcellulose and Tween 80 in sterile water. Mix
thoroughly using a magnetic stirrer until a clear solution is formed.

e Weigh the appropriate amount of Crelosidenib powder.

o To create a homogenous suspension, gradually add a small amount of the vehicle to the
Crelosidenib powder in a mortar and pestle or use a homogenizer.
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e Once a smooth paste is formed, slowly add the remaining vehicle while continuously mixing.

o Continue to stir the suspension for at least 15-30 minutes before administration to ensure
uniformity.

o Store the formulation at 4°C for short-term use. It is recommended to prepare the formulation
fresh daily. Always vortex the suspension immediately before each administration.

Pharmacodynamic Study in a Xenograft Mouse Model

This protocol is based on a study that evaluated the effect of Crelosidenib on 2-HG levels.
Mouse Model:
o Athymic nude mice bearing TB08 cell-line derived xenografts.

Dosing:

Dose Range: 1, 2, 4, 8, 16, and 32 mg/kg.

Frequency: Twice daily (e.g., every 12 hours).

Administration: Oral gavage.

Duration: 3 days.

Experimental Workflow:
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Experimental Setup
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Caption: Workflow for a pharmacodynamic study of Crelosidenib.

Procedure:
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e Implant TBO8 cells subcutaneously into the flank of athymic nude mice.

¢ Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mms3),
randomize the mice into different treatment groups, including a vehicle control group.

» Administer the specified doses of Crelosidenib or vehicle control by oral gavage twice daily
for three consecutive days.

» At the end of the treatment period, euthanize the mice and collect tumor tissue and plasma
samples.

¢ Analyze the 2-HG levels in the collected samples using a validated analytical method such
as liquid chromatography-mass spectrometry (LC-MS/MS).

o Evaluate the dose-response relationship between Crelosidenib administration and 2-HG
levels.

Efficacy Study in an AML Patient-Derived Xenograft
(PDX) Model

This is a generalized protocol based on the reported use of Crelosidenib in AML PDX models.
Specifics such as the exact dosing regimen and duration should be optimized for the particular
PDX model being used.

Mouse Model:

e Immunocompromised mice (e.g., NSG mice) engrafted with human AML cells from patients
with IDH1 mutations.

Dosing:

» Dose: To be determined based on tolerability and pharmacodynamic studies. A starting point
could be in the range of 10-30 mg/kg daily or twice daily.

e Frequency: Daily or twice daily.

o Administration: Oral gavage.
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o Duration: Long-term, until a pre-defined endpoint is reached (e.g., tumor volume, signs of

disease progression, or a set number of weeks).
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Caption: Workflow for an efficacy study of Crelosidenib in an AML PDX model.
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Procedure:
« Engraft immunodeficient mice with primary human AML cells harboring an IDH1 mutation.

» Monitor the engraftment of human cells, for example, by measuring the percentage of human
CDA45+ cells in the peripheral blood.

e Once engraftment is confirmed, randomize the mice into treatment and control groups.
» Administer Crelosidenib or vehicle control orally at the predetermined dose and schedule.

» Monitor the mice regularly for signs of disease progression, body weight changes, and
overall health.

At the study endpoint, collect tissues such as bone marrow and spleen to assess leukemic
burden.

e Analyze survival data and the effect of Crelosidenib on disease progression.

Safety and Toxicology

Currently, there is limited publicly available information on the preclinical safety and toxicology
of Crelosidenib in mouse models. As with any investigational drug, it is crucial to conduct
tolerability studies to determine the maximum tolerated dose (MTD) and to monitor for any
adverse effects during efficacy studies. This should include regular monitoring of body weight,
clinical observations (e.g., changes in posture, activity, grooming), and, if necessary,
hematology and clinical chemistry analysis.

Disclaimer

These application notes and protocols are intended for research purposes only and are based
on a review of available scientific literature. The provided information is not a substitute for a
thorough literature search and optimization of experimental conditions. Researchers should
exercise their own judgment and expertise in designing and conducting experiments. All animal
studies must be conducted in accordance with institutional and national guidelines for the
ethical care and use of laboratory animals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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